1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one

Descripción

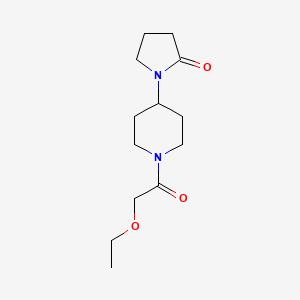

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one is a synthetic heterocyclic compound featuring a pyrrolidin-2-one core fused to a piperidine ring substituted with a 2-ethoxyacetyl group. The 2-ethoxyacetyl substituent introduces both steric and electronic effects, which may enhance solubility and metabolic stability compared to simpler alkyl or aryl substitutions.

Propiedades

IUPAC Name |

1-[1-(2-ethoxyacetyl)piperidin-4-yl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3/c1-2-18-10-13(17)14-8-5-11(6-9-14)15-7-3-4-12(15)16/h11H,2-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGGWXVLGPTULFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(=O)N1CCC(CC1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one involves several steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-ethoxyacetyl chloride with piperidine to form the ethoxyacetyl-piperidine intermediate. This intermediate is then reacted with pyrrolidin-2-one under specific conditions to yield the final product. The reaction conditions typically include the use of a suitable solvent, such as acetonitrile, and a catalyst, such as copper(II) acetate, under an oxygen atmosphere at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of more efficient catalysts to enhance yield and reduce production costs.

Análisis De Reacciones Químicas

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced with other functional groups using appropriate nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound .

Aplicaciones Científicas De Investigación

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block in organic synthesis, enabling the creation of complex molecules with potential biological activity.

Biology: The compound is used in the development of new pharmaceuticals, particularly in the design of drugs targeting specific biological pathways.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes key structural and pharmacological differences between 1-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one and analogous compounds:

Key Structural and Functional Insights

Substituent Effects on Activity: The 2-ethoxyacetyl group in the target compound likely enhances solubility compared to lipophilic aryl groups (e.g., chlorophenyl in ), which could improve bioavailability. However, arylpiperazine derivatives (e.g., S-73 ) exhibit stronger α1-adrenolytic activity due to their planar aromatic systems, facilitating receptor interactions. Piperazine vs. Piperidine Scaffolds: Piperazine-containing analogs (e.g., compound 13 ) show higher antiarrhythmic potency than simple piperidine derivatives, possibly due to improved conformational flexibility and hydrogen-bonding capacity.

Hypotensive effects in S-73 and antiarrhythmic activity in compound 13 highlight the therapeutic versatility of pyrrolidin-2-one hybrids, modulated by substituent electronic properties (e.g., electron-withdrawing fluorine vs. ethoxy groups).

Natural vs. Synthetic Derivatives: Natural pyrrolidin-2-ones (e.g., from Tinospora sinensis ) often feature furan or glucose moieties, limiting their drug-likeness due to poor metabolic stability. Synthetic derivatives prioritize halogenated or arylpiperazine substituents for optimized receptor engagement .

Actividad Biológica

1-(1-(2-Ethoxyacetyl)piperidin-4-yl)pyrrolidin-2-one is a synthetic compound that belongs to the class of piperidine and pyrrolidine derivatives. Its molecular formula is C13H19N2O3, indicating a complex structure that includes both a pyrrolidinone ring and a piperidine moiety. This unique arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure can be described as follows:

- Pyrrolidinone Ring : A five-membered lactam that contributes to the compound's stability and reactivity.

- Piperidine Moiety : A six-membered nitrogen-containing ring that enhances the biological interaction potential.

- Ethoxyacetyl Group : This substituent may influence the compound's pharmacokinetic properties, including solubility and bioavailability.

Biological Activities

Research indicates that compounds with similar structural features often exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.

Antifungal Activity

Preliminary studies suggest that derivatives of piperidine, including those with pyrrolidine structures, can exhibit antifungal properties. For instance, related compounds have shown efficacy against Candida auris, a significant fungal pathogen known for its resistance to conventional antifungal treatments. These studies highlighted mechanisms such as:

- Induction of Apoptosis : Certain derivatives were found to induce cell death in fungal cells, suggesting a potential mechanism for antifungal action.

- Cell Cycle Arrest : Compounds demonstrated the ability to disrupt the normal cell cycle in fungal pathogens, leading to reduced viability and proliferation .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within biological systems:

- Enzyme Inhibition : The compound may inhibit enzymes critical for pathogen survival or proliferation.

- Receptor Modulation : It could act on various receptors, modulating their activity and influencing downstream signaling pathways.

Comparative Analysis

The following table compares this compound with similar compounds based on structural features and biological activity:

| Compound Name | Structure | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C13H19N2O3 | Contains both piperidine and pyrrolidine rings with an ethoxyacetyl group | Potential antifungal activity; enzyme inhibition |

| 4-Piperidone | C5H9NO | Ketone group; lacks ethoxyacetyl substitution | Limited antifungal activity; primarily used as a precursor in synthesis |

| 2-Pyrrolidinone | C4H7NO | Simple lactam structure; less complex | Minimal biological activity; mainly used as a solvent or intermediate |

Case Studies

Recent studies have explored the synthesis and biological evaluation of piperidine-based compounds, including those structurally related to this compound. For example:

- Study on Piperidine Derivatives : A series of novel piperidine derivatives were synthesized and tested against C. auris. The most active compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL, demonstrating significant antifungal potential .

- Mechanistic Insights : Research indicated that these derivatives could disrupt the plasma membrane integrity of fungal cells, leading to cell death through apoptosis and cell cycle arrest .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.